Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-
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Overview
Description
Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- typically involves the reaction of 4-bromopyridine with 1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced imidazole or pyridine rings .
Scientific Research Applications
Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with similar biological activities.
Pyridine: Another simpler compound with distinct chemical properties.
Imidazo[1,2-a]pyridine: A fused heterocyclic compound with enhanced biological activity
Uniqueness
Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- is unique due to its dual functionality, combining the properties of both pyridine and imidazole rings. This dual functionality allows for versatile chemical reactivity and a broad range of applications in various fields .
Properties
CAS No. |
103095-54-1 |
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Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(2-imidazol-1-ylethyl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-4-11-5-2-10(1)3-7-13-8-6-12-9-13/h1-2,4-6,8-9H,3,7H2 |
InChI Key |
JFBPQDAJCGEDKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCN2C=CN=C2 |
Origin of Product |
United States |
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